tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Overview
Description
tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
The primary targets of “3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester” are currently unknown. This compound is a derivative of the pyrazolo[3,4-c]pyridine class , which has been associated with various biological activities . .
Mode of Action
As a derivative of the pyrazolo[3,4-c]pyridine class , it may share similar mechanisms of action with other compounds in this class.
Biochemical Pathways
Pyrazolo[3,4-c]pyridine derivatives have been associated with various biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given that it is a derivative of the pyrazolo[3,4-c]pyridine class , it may share similar effects with other compounds in this class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a pyridine carboxylic acid ester in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-Carboxy-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester.
Reduction: 3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carbinol.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo-pyridine structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system but include a pyrimidine ring instead of a pyridine ring.
Uniqueness
tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-14-10(8)7-16/h16H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGQWZAIBXXWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.